

# side-by-side comparison of 5-MeO-MET and psilocybin on neuroplasticity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | 5-MeO-MET |           |
| Cat. No.:            | B176629   | Get Quote |

# A Comparative Analysis of 5-MeO-MET and Psilocybin on Neuroplasticity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the neuroplastic effects of 5-methoxy-N-methyl-N-ethyltryptamine (**5-MeO-MET**) and psilocybin. While research on psilocybin's impact on neural plasticity is extensive, literature directly comparing it to **5-MeO-MET** is limited. Therefore, this guide incorporates data from studies on the closely related compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) to provide a more comprehensive, albeit indirect, comparison for **5-MeO-MET**.

## **Key Findings at a Glance**

Both psilocybin and 5-MeO-DMT, a close structural analog of **5-MeO-MET**, have demonstrated the ability to promote structural and functional neural plasticity.[1] Psilocybin has been shown to induce rapid and lasting antidepressant-like effects by promoting neuroplasticity in the prefrontal cortex (PFC) and hippocampus.[2] Similarly, 5-MeO-DMT stimulates neurogenesis and promotes long-lasting increases in dendritic spine density.[3][4] However, key differences in their effects on dendritic spine morphology have been observed.[3]

## **Quantitative Comparison of Neuroplastic Effects**



The following tables summarize quantitative data from preclinical studies, offering a comparative view of the effects of psilocybin and 5-MeO-DMT on various markers of neuroplasticity.

Table 1: Effects on Dendritic Spine Plasticity

| Parameter                         | 5-MeO-DMT                                                                      | Psilocybin                                                                                | Source Animal<br>Model | Reference |
|-----------------------------------|--------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------|------------------------|-----------|
| Dendritic Spine<br>Density        | Long-lasting increase in the medial frontal cortex                             | ~10% increase in<br>the medial frontal<br>cortex, persistent<br>for at least one<br>month | Mouse                  |           |
| Dendritic Spine<br>Formation Rate | Elevated                                                                       | Elevated                                                                                  | Mouse                  | -         |
| Dendritic Spine<br>Size           | No significant effect                                                          | ~10% increase in<br>the medial frontal<br>cortex                                          | Mouse                  |           |
| Dendritic Arbor<br>Complexity     | Increased<br>complexity of<br>newborn granule<br>cells in the<br>dentate gyrus | Increased total number of dendritic branches in the PFC and hippocampus                   | Mouse                  | _         |

Table 2: Effects on Neurogenesis and Synaptic Proteins



| Parameter                               | 5-MeO-DMT                                                      | Psilocybin                                                                       | Source Animal<br>Model | Reference |
|-----------------------------------------|----------------------------------------------------------------|----------------------------------------------------------------------------------|------------------------|-----------|
| Neurogenesis<br>(Cell<br>Proliferation) | Increased number of BrdU+ cells in the dentate gyrus           | Increased number of doublecortin- positive (DCX+) cells, indicating neurogenesis | Mouse                  |           |
| Neuronal<br>Survivability               | Increased number of newborn granule cells in the dentate gyrus | N/A in direct<br>comparison                                                      | Mouse                  | _         |
| Synaptic Protein<br>Levels              | N/A in direct<br>comparison                                    | Increased levels of p-GluA1, PSD95, and synapsin-1 in the PFC and hippocampus    | Mouse                  |           |
| BDNF-mTOR<br>Signaling                  | N/A in direct<br>comparison                                    | Increased levels of BDNF, TrkB, and mTOR in the PFC and hippocampus              | Mouse                  |           |

### **Signaling Pathways and Mechanisms of Action**

Both psilocybin and 5-MeO-DMT exert their effects primarily through the serotonin 5-HT2A receptor. Activation of this receptor initiates downstream signaling cascades that are crucial for neurogenesis and synaptic plasticity, including the Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin (mTOR) pathways. While both compounds converge on these pathways, they also exhibit distinct receptor binding profiles that may account for differences in their neuroplastic effects. For instance, psilocybin also targets the neurotrophic



TrkB receptor, while 5-MeO-DMT interacts with the sigma-1 receptor, which is known for its neuroprotective properties.



Click to download full resolution via product page

Comparative signaling pathways of psilocybin and **5-MeO-MET**/DMT.

### **Experimental Protocols**

The following outlines typical methodologies employed in the preclinical studies cited in this guide.

- 1. Animal Models and Drug Administration:
- Species: Male C57BL/6J mice are commonly used.
- Drug Preparation: Psilocybin is dissolved in saline. 5-MeO-DMT is often dissolved in a vehicle solution (e.g., saline).
- Administration: A single intraperitoneal (i.p.) injection is a common route of administration for psilocybin. For 5-MeO-DMT, intracerebroventricular (ICV) injections have been used to



directly assess effects on the brain.

- 2. Analysis of Structural Neuroplasticity:
- Golgi Staining: This technique is used to visualize the morphology of neurons, including dendritic branching and spine density in the prefrontal cortex and hippocampus.
- Immunofluorescence: Antibodies against markers like doublecortin (DCX) are used to identify and quantify newborn neurons. Bromodeoxyuridine (BrdU) labeling is also used to assess cell proliferation.
- Two-Photon Microscopy: This advanced imaging technique allows for the longitudinal in vivo imaging of dendritic spines in the cortex of living mice, enabling the tracking of spine formation and elimination over time.
- 3. Analysis of Protein Expression:
- Western Blotting: This method is used to quantify the levels of key proteins involved in synaptic plasticity and signaling pathways, such as PSD95, synapsin-1, BDNF, TrkB, and mTOR.





Click to download full resolution via product page

A generalized workflow for preclinical studies on neuroplasticity.

### **Conclusion**

Both psilocybin and its tryptamine relative, 5-MeO-DMT, are potent inducers of neuroplasticity, a property that likely underlies their therapeutic potential for mood and anxiety disorders. Psilocybin appears to increase both the density and size of dendritic spines, while 5-MeO-DMT robustly increases spine density without a significant effect on spine size. Furthermore, both



compounds promote neurogenesis. These findings highlight both shared and distinct mechanisms of action that warrant further investigation. For drug development professionals, the nuanced differences between these compounds could inform the design of novel therapeutics with tailored effects on neural circuitry. Future research should focus on direct comparative studies of **5-MeO-MET** and psilocybin to further elucidate their unique and overlapping neuroplastic profiles.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Psilocybin promotes neuroplasticity and induces rapid and sustained antidepressant-like effects in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. A Single Dose of 5-MeO-DMT Stimulates Cell Proliferation, Neuronal Survivability, Morphological and Functional Changes in Adult Mice Ventral Dentate Gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [side-by-side comparison of 5-MeO-MET and psilocybin on neuroplasticity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b176629#side-by-side-comparison-of-5-meo-met-and-psilocybin-on-neuroplasticity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com